SecinH3

Vue d'ensemble

Description

Il agit en tant qu'antagoniste sélectif contre la famille des facteurs d'échange de nucléotides guanine (GEF) de petite taille de la cytohesine en se liant au domaine Sec7 . Ce composé est remarquable pour sa capacité à inhiber la signalisation de l'insuline et a été largement utilisé dans la recherche scientifique pour étudier divers processus cellulaires .

Applications De Recherche Scientifique

SecinH3 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the mechanisms of guanine nucleotide exchange factors.

Biology: Employed to investigate cellular processes such as insulin signaling and cell adhesion.

Medicine: Explored as a potential therapeutic agent for conditions like acute myeloid leukemia and sepsis-induced lung injury.

Industry: Utilized in the development of new drugs and therapeutic strategies .

Mécanisme D'action

Target of Action

SecinH3 is an antagonist of cytohesins . Cytohesins are a class of small guanine nucleotide exchange factors (GEFs) for ADP ribosylation factors (ARFs), which are critical regulators of membrane trafficking and actin cytoskeleton remodeling . The primary targets of this compound include hCyh1, hCyh2, mCyh3, hCyh3, drosophila steppke, and yGea2-S7 . These targets play essential roles in the homeostatic regulation and malignant transformation of hematopoietic cells .

Mode of Action

This compound interacts with its targets by inhibiting the guanine nucleotide exchange activity of cytohesins . This inhibition disrupts the insulin signaling pathway via the inhibition of insulin receptor substrate protein phosphorylation . In line with the CYTH1 knockdown results, targeting CYTH1 by this compound suppresses integrin-associated adhesion signaling by reducing ITGB2 expression .

Biochemical Pathways

This compound affects the insulin signaling pathway and the cell adhesion pathway . By inhibiting cytohesins, this compound indirectly attenuates EGFR activation, disrupting leukemic adhesion and survival programs . This results in reduced proliferation of EGFR-dependent lung cancer cells .

Pharmacokinetics

It is known that this compound is soluble to 100 mm in dmso , suggesting that it may have good bioavailability.

Result of Action

This compound has been shown to have anti-leukemic effects both in vitro and in vivo . It disrupts leukemic adhesion and survival programs, leading to reduced proliferation of EGFR-dependent lung cancer cells . In addition, this compound treatment efficiently induces apoptosis and inhibits the growth of a panel of AML cell lines .

Action Environment

Environmental factors can influence the action of this compound. For instance, in this compound-treated mice, there was an observed increase in the expression of gluconeogenic genes, reduced expression of glycolytic, fatty acid, and ketone body metabolism genes in the liver, and reduced liver glycogen stores . This suggests that the liver environment can influence the efficacy and stability of this compound’s action.

Safety and Hazards

Orientations Futures

Recent advances in molecular biological techniques and the development of SecinH3 have revealed the functional involvement of the cytohesin-Arf pathway in diverse neuronal functions . This includes the formation of axons and dendrites, axonal pathfinding, and synaptic vesicle recycling, to pathophysiological processes including chronic pain and neurotoxicity induced by proteins related to neurodegenerative disorders . This shows the potential of chemical biology for dissecting the molecular pathogenesis of diseases like type 2 diabetes .

Analyse Biochimique

Biochemical Properties

SecinH3 interacts with various enzymes and proteins, particularly those in the cytohesin family . It is a selective Sec7-GEF inhibitor, with IC50 values indicating its inhibitory effects on different cytohesins . These interactions play a crucial role in its function in biochemical reactions.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It inhibits insulin signaling via inhibition of insulin receptor substrate protein phosphorylation . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its inhibitory action on Sec7-GEF, thereby affecting the activity of the cytohesin family of proteins . This can lead to changes in gene expression and enzyme activity, influencing cellular functions .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not fully detailed in the available literature, it is known that this compound can significantly inhibit cytohesins and then relieve lung injury induced by sepsis in rats .

Dosage Effects in Animal Models

In animal models, this compound has been shown to enhance vascular stability and significantly improve outcomes in models of inflammatory arthritis and acute inflammation . The specific dosage effects and any potential threshold or toxic effects at high doses are not fully detailed in the available literature.

Metabolic Pathways

This compound is involved in the metabolic pathways related to insulin signaling . It inhibits insulin signaling via inhibition of insulin receptor substrate protein phosphorylation . The specific enzymes or cofactors it interacts with within these pathways are not fully detailed in the available literature.

Transport and Distribution

The specific transport and distribution of this compound within cells and tissues are not fully detailed in the available literature. Given its role as a Sec7-GEF inhibitor, it is likely that it interacts with various transporters or binding proteins within the cell .

Subcellular Localization

The subcellular localization of this compound is not fully detailed in the available literature. Given its role in inhibiting insulin signaling, it is likely that it is localized to areas of the cell where this signaling pathway is active .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

SecinH3 est synthétisé par un processus en plusieurs étapes impliquant la formation du cycle triazolo et la fonctionnalisation ultérieure des groupes phényle et acétamide. Les étapes clés comprennent :

Formation du cycle triazolo : Cela implique la réaction du 1,3-benzodioxole avec l'hydrazine pour former l'intermédiaire triazole.

Fonctionnalisation du groupe phényle : L'intermédiaire triazole est ensuite mis à réagir avec la 4-bromoaniline pour introduire le groupe phényle.

Formation du groupe acétamide : La dernière étape implique la réaction de l'intermédiaire phényl-triazole avec l'acide phénylthioacétique pour former le groupe acétamide.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Les principaux éléments à prendre en compte comprennent :

Température et durée de réaction : Contrôlées pour assurer la conversion complète des intermédiaires.

Méthodes de purification : Des techniques telles que la recristallisation et la chromatographie sont utilisées pour obtenir une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

SecinH3 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : La réduction de this compound peut conduire à la formation de thiols.

Substitution : Les groupes phényle et acétamide peuvent subir des réactions de substitution avec divers réactifs.

Réactifs et conditions courants

Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits

Produits d'oxydation : Sulfoxydes, sulfones.

Produits de réduction : Thiols.

Produits de substitution : Dérivés halogénés et alkylés.

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les mécanismes des facteurs d'échange de nucléotides guanine.

Biologie : Employé pour étudier les processus cellulaires tels que la signalisation de l'insuline et l'adhésion cellulaire.

Médecine : Exploré comme agent thérapeutique potentiel pour des affections comme la leucémie aiguë myéloïde et les lésions pulmonaires induites par la septicémie.

Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité des petits facteurs d'échange de nucléotides guanine de la famille des cytohesines. Il se lie au domaine Sec7 de ces protéines, empêchant l'échange du diphosphate de guanosine pour le triphosphate de guanosine sur les protéines de facteur d'ADP-ribosylation. Cette inhibition perturbe les voies de signalisation en aval, y compris celles impliquées dans la signalisation de l'insuline et l'adhésion cellulaire .

Comparaison Avec Des Composés Similaires

SecinH3 est unique par sa sélectivité pour la famille des cytohesines de petits facteurs d'échange de nucléotides guanine. Des composés similaires comprennent :

Brefeldine A : Inhibe les grands facteurs d'échange de nucléotides guanine, mais n'a pas de sélectivité pour les cytohesines.

Agents perturbateurs de l'appareil de Golgi : Affectent une gamme plus large de processus cellulaires et manquent de la spécificité de this compound

This compound se distingue par sa grande sélectivité et sa puissance, ce qui en fait un outil précieux dans la recherche fondamentale et appliquée .

Propriétés

IUPAC Name |

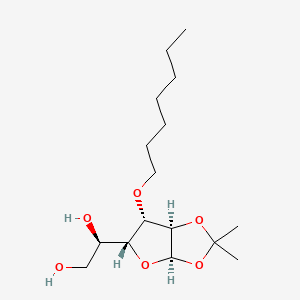

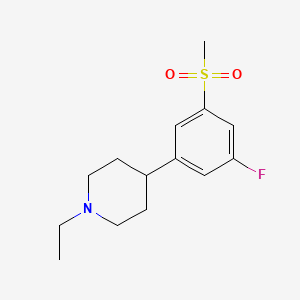

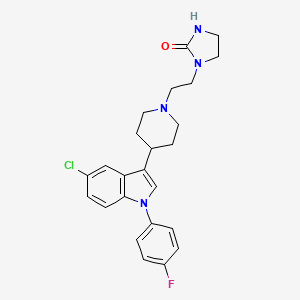

N-[4-[5-(1,3-benzodioxol-5-yl)-3-methoxy-1,2,4-triazol-1-yl]phenyl]-2-phenylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4S/c1-30-24-26-23(16-7-12-20-21(13-16)32-15-31-20)28(27-24)18-10-8-17(9-11-18)25-22(29)14-33-19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGYAMIHXLCFTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)NC(=O)CSC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359866 | |

| Record name | SecinH3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853625-60-2 | |

| Record name | SecinH3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

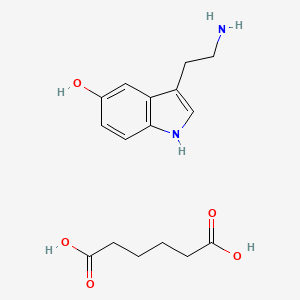

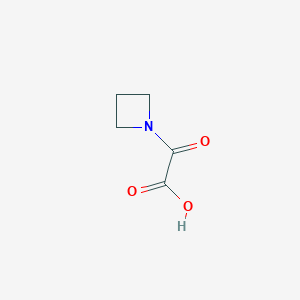

![3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(2-phenylphenyl)benzamide](/img/structure/B1681644.png)

![4-(2-aminopropanoylamino)-N-[1-[5-[3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1681645.png)